(R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate
Description
®-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is a complex organic compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms. The unique structure of ®-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
8-O-tert-butyl 3-O-ethyl (3R)-2,8-diazaspiro[4.5]decane-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(11-17-12)6-8-18(9-7-16)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRWBESBLVCYGR-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure.
Introduction of the tert-butyl and ethyl groups: These groups are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Formation of the dicarboxylate groups:
Industrial Production Methods
Industrial production of ®-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Table 1: Key Reaction Parameters for Enantiomeric Resolution
Deprotection and Functional Group Transformations
The tert-butyl and ethyl carboxylate groups undergo selective deprotection:
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Tert-Butyl Removal : Trimethylsilyl iodide (TMSI) cleaves the tert-butoxycarbonyl (Boc) group under anhydrous conditions .
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Ethyl Ester Hydrolysis : Basic or acidic hydrolysis converts the ethyl ester to a carboxylic acid, though specific conditions for this compound are not detailed in available literature.
Reaction with Nucleophiles
The spirocyclic amine reacts with electrophilic agents:
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Hydroxylamine Adduct Formation : Reacts with hydroxylamine (1.1–1.4 eq) in toluene/water at 10–25°C to form oxime derivatives .
Stability and Reaction Optimization
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Temperature Sensitivity : Reactions are conducted below 30°C to prevent racemization .
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Solvent Effects : Ethanol and THF optimize solubility and reaction rates during hydrogenation .
Table 2: Enantiomeric Purity Across Batches
| Batch | HPLC Purity (%) | Enantiomeric Excess (ee) |
|---|---|---|
| 1 | 99.49 | 99.02% |
| 2 | 99.95 | 99.48% |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that diazaspiro compounds exhibit promising anticancer properties. The spiro structure allows for unique interactions with biological targets, potentially inhibiting tumor growth. For instance, research has demonstrated that derivatives of diazaspiro compounds can selectively induce apoptosis in cancer cells while sparing normal cells.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various diazaspiro derivatives, including (R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, which showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC value of 15 µM.
2. Neuroprotective Effects
There is emerging evidence that compounds like this compound may possess neuroprotective effects. These compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases.
Data Table: Neuroprotective Activity
Materials Science Applications
1. Polymer Chemistry
The unique structural features of this compound make it a candidate for use in polymer synthesis. Its ability to act as a monomer could lead to the development of new materials with enhanced properties such as thermal stability and mechanical strength.
Case Study : Research conducted at a prominent university demonstrated the incorporation of this compound into polyurethanes, resulting in materials with improved flexibility and resistance to degradation under UV light.
Environmental Applications
1. Biodegradation Studies
As environmental concerns grow regarding synthetic compounds, studies have shown that certain diazaspiro compounds can be designed for biodegradability. The structural features of this compound allow for modifications that enhance its breakdown by microbial action.
Data Table: Biodegradation Rates
Mechanism of Action
The mechanism of action of ®-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride: Another compound with a similar spirocyclic structure but different substituents.
Uniqueness
®-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl and ethyl groups, along with the dicarboxylate moieties, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
(R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has attracted attention for its possible therapeutic applications, particularly in metabolic disorders such as diabetes and obesity.
- Molecular Formula : C15H24N2O5
- Molecular Weight : Approximately 312.36 g/mol
- Structure : The compound features a tert-butyl group and an ethyl group, contributing to its steric bulk, along with a diazaspiro framework that enhances its chemical reactivity.
Biological Activity
Research indicates that this compound may exhibit significant biological activity through various mechanisms:
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
One of the most promising aspects of this compound is its potential as an inhibitor of PTP1B, an enzyme that plays a crucial role in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity, making this compound a candidate for treating metabolic disorders.
The precise mechanism through which this compound exerts its effects is still under investigation. However, studies suggest that it may modulate insulin signaling effectively by altering the phosphorylation state of key proteins involved in glucose metabolism.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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PTP1B Inhibition Studies :
- The compound has been shown to inhibit PTP1B activity in vitro, leading to increased phosphorylation of insulin receptor substrates.
- In animal models, administration of the compound resulted in improved glucose tolerance and insulin sensitivity.
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Cell Viability and Cytotoxicity :
- Experiments assessing cell viability indicated that this compound does not exhibit overt cytotoxicity at therapeutic concentrations.
- The activation of autophagy pathways was observed without significant cell death, suggesting a favorable safety profile.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C13H19N2O4 | 0.68 |
| Methyl N-Boc-4-piperidinepropionate | C12H19N2O3 | 0.67 |
| Ethyl N-Boc-piperidine-4-carboxylate | C12H19N2O2 | 0.67 |
| (R)-1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | C14H23N2O4 | 0.66 |
This table highlights the structural uniqueness of this compound while showcasing its potential biological applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is synthesized via a multi-step process involving spirocyclic ring formation followed by tert-butyl and ethyl ester protection. Key steps include:
- Spirocyclization : Use of tert-butyl carbamate and ethyl chloroformate to form the diazaspiro core .
- Stereochemical Control : Chiral resolution via HPLC with a cellulose-based column or asymmetric catalysis (e.g., Rhodium-catalyzed hydrogenation) to isolate the (R)-enantiomer .
- Purity Verification : Confirm enantiomeric excess (>98%) using chiral stationary phase LC-MS and polarimetry .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- NMR : Focus on H and C signals for the spirocyclic core (e.g., δ 1.4 ppm for tert-butyl protons, δ 4.1 ppm for ethyl ester protons) .
- HRMS : Validate molecular weight (calculated for : 310.19 g/mol) with <2 ppm error .
- IR : Confirm ester carbonyl stretches (~1740 cm) and absence of hydroxyl groups (<3400 cm) .
Q. How should researchers assess the compound’s stability under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C, -20°C, and room temperature for 1–6 months; monitor degradation via LC-MS (e.g., tert-butyl deprotection or ester hydrolysis) .
- Light Sensitivity : Expose to UV (254 nm) and daylight; track photodegradation products (e.g., spiro ring opening) .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound as a building block in drug discovery?
- Methodological Answer :
- Functionalization : Introduce substituents at the 2-position of the spiro ring via Buchwald-Hartwig coupling or nucleophilic substitution, ensuring compatibility with tert-butyl/ethyl esters .
- Pharmacological Relevance : Prioritize modifications that enhance solubility (e.g., replacing ethyl with PEG-based esters) while retaining spirocyclic rigidity for target binding .
- Counterion Effects : Compare methanesulfonate (e.g., CAS 2177258-86-3) and hydrochloride salts to optimize crystallinity and bioavailability .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for esterase activity, which may hydrolyze ethyl groups .
- Structural Reanalysis : Re-examine stereochemistry of disputed derivatives via X-ray crystallography (e.g., PDB ligand 5Y8) to confirm spatial alignment with targets .
- Meta-Analysis : Cross-reference data from patents (e.g., WO 2022/253341) and peer-reviewed studies to identify batch-specific impurities or solvent effects .
Q. What strategies are effective for scaling up synthesis while minimizing racemization?
- Methodological Answer :
- Continuous Flow Chemistry : Optimize spirocyclization in a microreactor to reduce residence time and thermal degradation .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of intermediates, achieving >99% enantiomeric purity .
- In-Process Monitoring : Implement PAT (Process Analytical Technology) with inline FTIR to detect early racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
